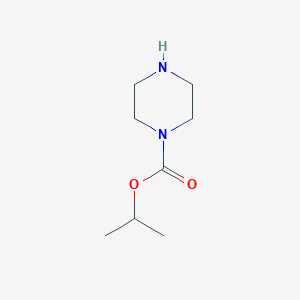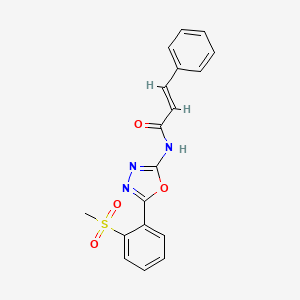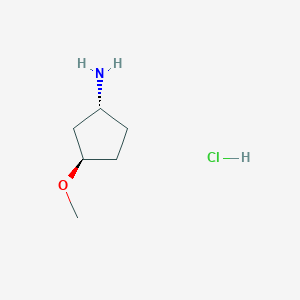
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMABN, is a fluorescent dye that has been widely used in various scientific research applications. DMABN is a member of the benzothiazole family of dyes and is known for its high quantum yield and photostability.
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, including those related to 4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been studied for their corrosion inhibitory effects. In an experimental study, benzothiazole derivatives demonstrated significant corrosion inhibition efficiencies for carbon steel in an acidic solution. The inhibitors were adsorbed onto the metal surface through both physical and chemical means, suggesting their potential application in corrosion protection technologies (Hu et al., 2016).
Heterocyclic Compound Synthesis
The compound has been implicated in the synthesis of a variety of heterocyclic compounds. For instance, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized, demonstrating the compound's versatility in creating complex molecular structures with potential biological activities (Abdel‐Aziz et al., 2008).
Microwave-Mediated Synthesis
Efficient microwave-mediated synthesis involving benzothiazole- and benzimidazole-based heterocycles was reported, where compounds related to this compound served as key intermediates. This method highlights the potential for rapid synthesis of complex molecules, which can be beneficial in drug discovery and material science (Darweesh et al., 2016).
Antimicrobial and Anticancer Evaluation
Thiazolidin-4-one derivatives, related to the compound , have been synthesized and evaluated for antimicrobial and anticancer potentials. One study found significant activity against microbial agents and identified key molecular features contributing to this activity, suggesting the compound's relevance in developing new therapeutic agents (Deep et al., 2016).
特性
IUPAC Name |
4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-10-13(2)17-16(11-12)24-19(22(17)5)20-18(23)14-6-8-15(9-7-14)21(3)4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXFDGWPMJZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2748481.png)





![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)



![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)
![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)